4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-
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Overview
Description
4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- is a complex organic compound known for its significant role in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole group is synthesized through a series of reactions starting from aniline derivatives.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Formation of the Piperidinol Core: The piperidinol core is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or transporters involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the GABAergic system, which is crucial for neurotransmission and neurological functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol: This compound shares a similar structure but has a methoxy group instead of a chlorophenyl group.
4,4’-di(9-carbazolyl)biphenyl: Another related compound used in organic electronics.
Uniqueness
4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and development.
Properties
CAS No. |
184845-45-2 |
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Molecular Formula |
C26H27ClN2O |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C26H27ClN2O/c27-21-12-10-20(11-13-21)26(30)14-18-28(19-15-26)16-5-17-29-24-8-3-1-6-22(24)23-7-2-4-9-25(23)29/h1-4,6-13,30H,5,14-19H2 |
InChI Key |
YYPDZVKNBKQLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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